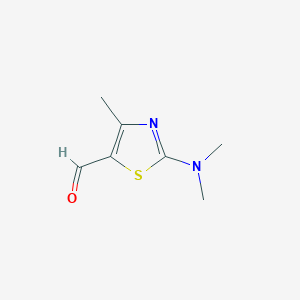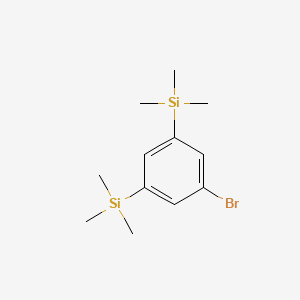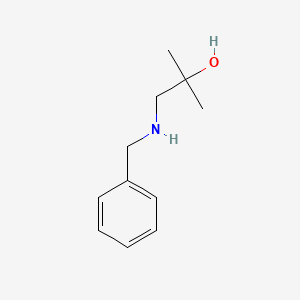
7-Methyl-4-oxo-4H-chromen-2-carbonsäure
Übersicht
Beschreibung
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is a heterocyclic compound with the molecular formula C11H8O4. It belongs to the class of chromenes, which are bicyclic oxygen-containing heterocycles. This compound is known for its versatile biological activities and is used in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Mode of Action
It is known that chromene compounds, which include 7-methyl-4-oxo-4h-chromene-2-carboxylic acid, often interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Chromene compounds are known to exhibit a wide range of biological activities, including antioxidant , anti-inflammatory , and anticancer effects
Result of Action
Given the known biological activities of chromene compounds, it is likely that this compound may have antioxidant, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemische Analyse
Biochemical Properties
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit lipid peroxidation initiated by iron and ascorbic acid in rat brain homogenates . This interaction suggests that 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid may act as an antioxidant, protecting cells from oxidative damage.
Cellular Effects
The effects of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit lipid peroxidation, which is a process that can lead to cell damage and death . By preventing this process, 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid helps maintain cellular integrity and function.
Molecular Mechanism
At the molecular level, 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, altering their activity. For example, it has been shown to inhibit enzymes involved in lipid peroxidation . This inhibition prevents the formation of harmful free radicals, thereby protecting cells from oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid change over time. The compound is relatively stable at room temperature, but its activity may decrease over prolonged periods
Dosage Effects in Animal Models
The effects of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant activity, protecting cells from oxidative damage . At higher doses, it may exhibit toxic effects, leading to adverse outcomes. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.
Metabolic Pathways
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and lipid metabolism . By modulating these pathways, the compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing the therapeutic potential of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.
Subcellular Localization
The subcellular localization of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid plays a critical role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
- 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid
- 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
Uniqueness
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position influences its reactivity and interaction with biological targets, making it a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
7-methyl-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-2-3-7-8(12)5-10(11(13)14)15-9(7)4-6/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRJCTATLOBKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513092 | |
| Record name | 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67214-11-3 | |
| Record name | 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67214-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)


![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)
![1-(thieno[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1281671.png)






